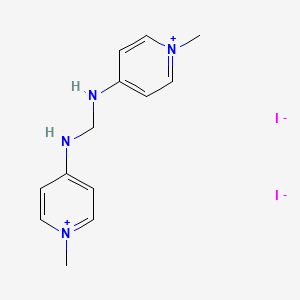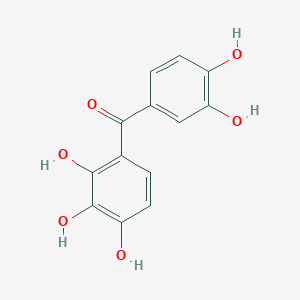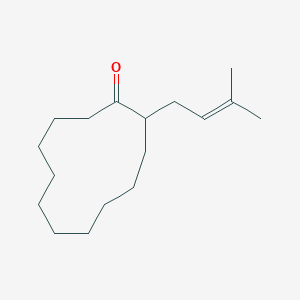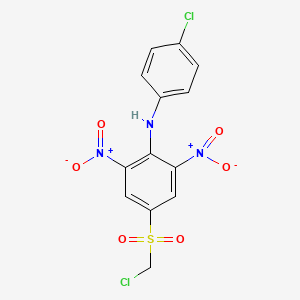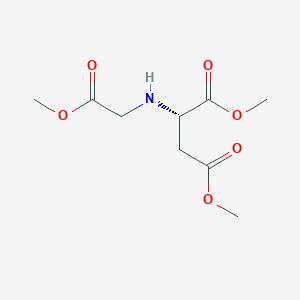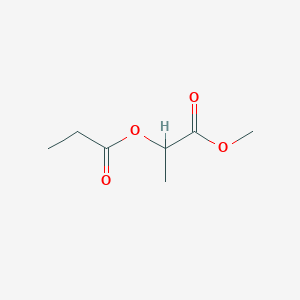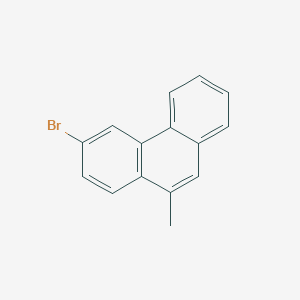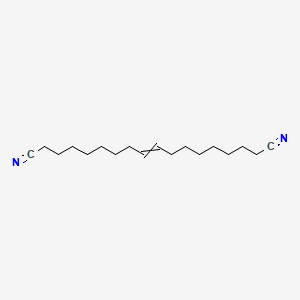
Octadec-9-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-enedinitrile: is an organic compound with the molecular formula C18H30N2 It is a nitrile derivative of octadecene, characterized by the presence of two nitrile groups attached to the ninth carbon of the octadecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadec-9-enedinitrile can be synthesized through various methods. One common approach involves the cross metathesis of bio-sourced fatty nitriles with acrylonitrile using olefin metathesis ruthenium catalysts. This method provides high turnover numbers and can be performed in green solvents like diethyl carbonate .
Industrial Production Methods: Industrial production of nitrile compounds, including this compound, often involves processes that ensure high yield and purity. Patents such as WO2013007634A1 and EP2729456B1 describe methods for the preparation of nitrile compounds, which can be adapted for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Octadec-9-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other strong nucleophiles.
Major Products Formed:
Oxidation: Octadec-9-enedioic acid.
Reduction: Octadec-9-en-1,18-diamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Octadec-9-enedinitrile is used in the synthesis of polymers and other advanced materials. Its ability to undergo metathesis reactions makes it valuable in creating complex molecular architectures .
Biology and Medicine: Research has explored the use of this compound derivatives in biotransformation processes. For example, the biotransformation of oleic acid to produce valuable compounds like α,ω-dicarboxylic acids .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including lubricants and plasticizers. Its unique chemical properties make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of octadec-9-enedinitrile involves its interaction with molecular targets through its nitrile groups. These groups can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The pathways involved include nucleophilic addition and substitution reactions, which are crucial for its reactivity and applications .
Comparison with Similar Compounds
9-Octadecenenitrile: A nitrile derivative with a single nitrile group.
Octadec-9-enoic acid: A carboxylic acid derivative.
9-Octadecenal: An aldehyde derivative.
Uniqueness: Octadec-9-enedinitrile is unique due to the presence of two nitrile groups, which enhances its reactivity and versatility in chemical synthesis. This dual functionality allows for more complex and diverse chemical transformations compared to its mono-nitrile or carboxylic acid counterparts .
Properties
CAS No. |
61549-45-9 |
|---|---|
Molecular Formula |
C18H30N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
octadec-9-enedinitrile |
InChI |
InChI=1S/C18H30N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-2H,3-16H2 |
InChI Key |
PBBMNRLMEQWBGU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC=CCCCCCCCC#N)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid](/img/structure/B14566683.png)
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid](/img/structure/B14566694.png)
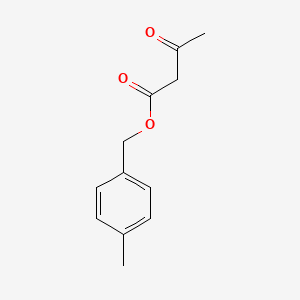
![7H-Indolo[2,3-c]quinoline, 8,9,10,11-tetrahydro-6-methyl-](/img/structure/B14566700.png)
